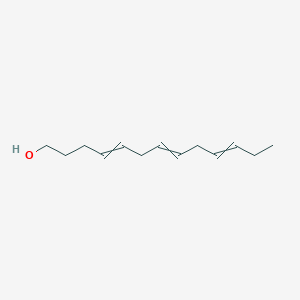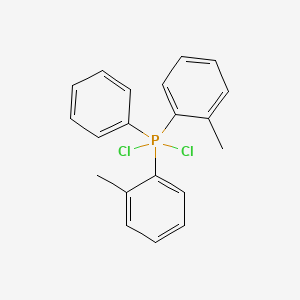
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent with a corresponding chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is also common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
科学研究应用
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
作用机制
The mechanism by which dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
相似化合物的比较
Similar Compounds
Similar compounds to dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane include other tertiary phosphines such as:
- Dichlorobis(triphenylphosphine)nickel(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(methyldiphenylphosphine)palladium(II)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of 2-methylphenyl groups. This unique structure can influence its reactivity and the types of complexes it forms with transition metals, making it suitable for specific catalytic applications .
属性
CAS 编号 |
109974-77-8 |
|---|---|
分子式 |
C20H19Cl2P |
分子量 |
361.2 g/mol |
IUPAC 名称 |
dichloro-bis(2-methylphenyl)-phenyl-λ5-phosphane |
InChI |
InChI=1S/C20H19Cl2P/c1-16-10-6-8-14-19(16)23(21,22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 |
InChI 键 |
UKMJTAWROUMFIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)(C3=CC=CC=C3C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


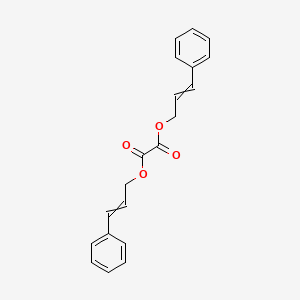
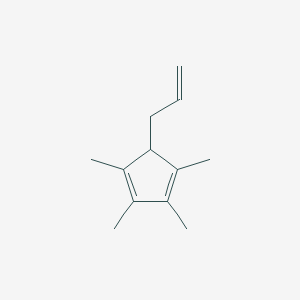
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
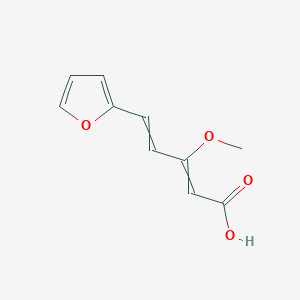
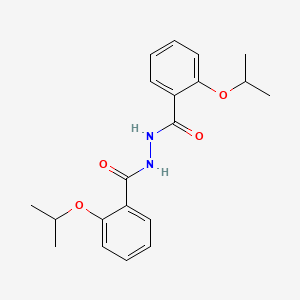

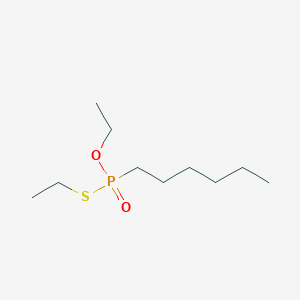

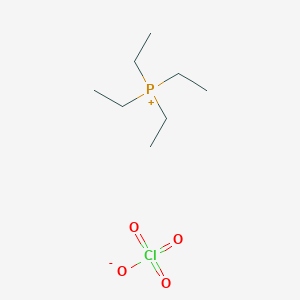
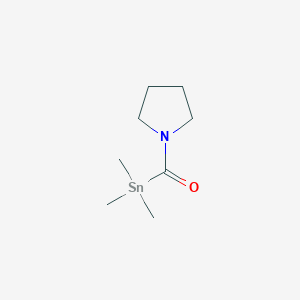

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
